(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a bromopyridine moiety, a piperidine ring, and a methylthiophene group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. One common approach is to react 3-bromopyridine with piperidine in the presence of a suitable catalyst to form the piperidine derivative. Subsequently, the piperidine derivative is reacted with 4-methylthiophen-2-carbonyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromopyridine moiety can be oxidized to form a pyridine-N-oxide derivative.
Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.
Substitution: : The bromine atom in the bromopyridine moiety can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using amines or alcohols in the presence of a base.
Major Products Formed
Pyridine-N-oxide derivatives: : Resulting from the oxidation of the bromopyridine moiety.
Piperidinol derivatives: : Resulting from the reduction of the piperidine ring.
Substituted bromopyridines: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, leading to biological responses. The piperidine ring and methylthiophene group may also contribute to the compound's activity by modulating its binding affinity and selectivity.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone and (4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone . While these compounds share similar structural features, the presence of different halogens (chlorine or fluorine) in the bromopyridine moiety can lead to variations in their biological activity and chemical reactivity.
Conclusion
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone: is a versatile compound with significant potential in scientific research and various applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2S/c1-11-9-14(22-10-11)16(20)19-7-4-12(5-8-19)21-15-13(17)3-2-6-18-15/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRIKMVXZYUNCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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